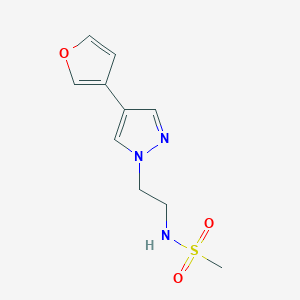

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic small molecule characterized by a pyrazole ring substituted at the 4-position with a furan-3-yl group, connected via an ethyl chain to a methanesulfonamide moiety.

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-17(14,15)12-3-4-13-7-10(6-11-13)9-2-5-16-8-9/h2,5-8,12H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODQRNHTGDXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves a multi-step synthesis process. The synthesis typically starts with the formation of the furan and pyrazole rings through cyclization reactions, followed by the introduction of the sulfonamide group. Key steps include:

Cyclization to form the furan ring using furfural and an acidic catalyst.

Synthesis of the pyrazole ring via condensation of hydrazine with a β-diketone.

Coupling the furan-3-yl and pyrazole intermediates via an ethyl linker.

Introduction of the methanesulfonamide group through sulfonation.

Industrial production methods scale up these reactions, utilizing batch or continuous flow processes to ensure efficiency and yield optimization.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

- Structure: Contains a pyrazolo[3,4-d]pyrimidine core linked to a chromenone moiety and methanesulfonamide.

- Molecular Weight : 603.0 g/mol .

- Melting Point : 252–255°C .

- Key Differences: The chromenone and fluorophenyl groups enhance structural complexity and likely influence solubility and target selectivity compared to the simpler furan-pyrazole system in the target compound.

N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Structure : Features a dihydropyrazole ring with ethoxyphenyl and benzoyl substituents.

- Biological Activity : Identified as an antiviral candidate with stable binding (RMSD ≤3.93 Å in molecular dynamics simulations) .

Functional Analogues with Methanesulfonamide Moieties

USP Sotalol-Related Compounds

- N-(4-Formylphenyl)methanesulfonamide (Related Compound A) :

- N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (Related Compound B): Molecular Weight: 292.83 g/mol (hydrochloride salt) .

Physicochemical and Pharmacokinetic Comparisons

*Estimated based on formula; †Approximated from structural similarity.

Critical Analysis

- Substituent Impact: The furan group in the target compound may offer electronic modulation (e.g., π-π interactions) distinct from ethoxyphenyl or chromenone moieties in analogs, affecting target binding and metabolic stability.

- ADMET Profiles : Ethoxyphenyl-dihydropyrazole analogs demonstrated favorable ADMET properties, implying that the target compound’s furan substitution could be optimized for similar outcomes .

Notes on Contradictions and Limitations

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound involves several key steps:

- Formation of the Furan and Pyrazole Rings : The furan ring is typically formed through cyclization reactions involving furfural and acidic catalysts. The pyrazole ring is synthesized via the condensation of hydrazine with a β-diketone.

- Coupling : The furan and pyrazole intermediates are linked through an ethyl chain.

- Introduction of the Methanesulfonamide Group : This final step involves the reaction with methanesulfonyl chloride in the presence of a base.

These steps ensure high yield and purity, which are crucial for subsequent biological evaluations.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways.

The compound's mechanism of action includes:

- Molecular Targets : It interacts with enzymes and receptors that play roles in inflammatory responses and tumorigenesis.

- Pathways Modulation : The compound modulates critical signaling pathways such as NF-κB and MAPK, leading to altered cellular responses that can inhibit tumor growth or reduce inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, compounds similar to this compound showed significant inhibitory effects on these targets, suggesting potential as anticancer agents .

- Anti-inflammatory Properties : The compound has also been shown to possess anti-inflammatory effects, which may be beneficial in treating conditions like arthritis. In vivo studies demonstrated that similar pyrazole compounds reduced inflammatory markers in animal models.

- Antifungal Activity : Some derivatives exhibited notable antifungal activity against various pathogens, indicating their potential use in treating fungal infections .

Comparative Data on Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.